5-Bromo-1-[2-(oxolan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine
Description
Properties
Molecular Formula |
C8H13BrN4O |
|---|---|
Molecular Weight |
261.12 g/mol |
IUPAC Name |
5-bromo-1-[2-(oxolan-2-yl)ethyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H13BrN4O/c9-7-11-8(10)12-13(7)4-3-6-2-1-5-14-6/h6H,1-5H2,(H2,10,12) |
InChI Key |
CNBKLFNDOAVPOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CCN2C(=NC(=N2)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-[2-(oxolan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 5-bromo-1H-1,2,4-triazole with 2-(oxolan-2-yl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-[2-(oxolan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted triazoles.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : CHBrNO
Molecular Weight : 261.12 g/mol
CAS Number : 1934558-22-1
The compound features a triazole ring, which is known for its biological activity and potential in drug development. The presence of the bromine atom enhances its reactivity and biological properties.
Antifungal Activity
One of the primary applications of 5-Bromo-1-[2-(oxolan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine is its use as an antifungal agent. Triazole derivatives are widely recognized for their ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism makes them effective against various fungal pathogens.
Case Study : A study demonstrated that derivatives of triazole compounds exhibited significant antifungal activity against Candida species. The introduction of the oxolan group in this compound may enhance solubility and bioavailability compared to other triazoles .
Anticancer Potential
Recent research has indicated that triazole derivatives may possess anticancer properties. The compound's ability to interact with specific cellular pathways involved in cancer cell proliferation is under investigation.
Data Table: Anticancer Activity of Triazole Derivatives
Fungicides
In agricultural chemistry, compounds similar to this compound are being explored as potential fungicides. Their efficacy against plant pathogenic fungi can help improve crop yields and reduce losses.
Case Study : Research has shown that triazole-based fungicides effectively control fungal diseases in crops such as wheat and barley. The compound's structural features may contribute to its effectiveness against specific fungal strains .
Herbicidal Properties
There is ongoing research into the herbicidal properties of triazole derivatives. The potential for selective weed control while minimizing damage to crops is a significant area of interest.
Mechanism of Action
The mechanism of action of 5-Bromo-1-[2-(oxolan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring in the compound can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs, their substituents, and key properties:
*Calculated molecular weight based on formula C₈H₁₂BrN₅O.
Key Observations:
Substituent Effects on Solubility and Bioactivity: The oxolane-ethyl group in the target compound improves solubility compared to non-polar substituents (e.g., methyl in CAS 16681-72-4) due to its oxygen-containing ring .
Synthetic Accessibility :
- Methyl and ethoxymethyl derivatives (e.g., ) are synthesized via straightforward alkylation, while the target compound’s oxolane-ethyl group may require more complex cyclization or coupling steps .
Pharmacological Potential: Pyrazole-substituted analogs (e.g., ) show structural similarity to kinase inhibitors, suggesting the target compound could be optimized for anticancer applications. Piperazine-containing derivatives (e.g., ) are common in antipsychotic drugs, hinting at CNS activity for the target compound.
Structural and Computational Insights
- Crystallography : SHELX and ORTEP-3 () are critical for resolving the oxolane ring’s conformation and triazole planarity, which influence packing efficiency and stability.
- Self-Assembly : Similar triazoles form dimers via O···π-hole interactions (), suggesting the target compound may exhibit unique solid-state behavior.
Biological Activity
5-Bromo-1-[2-(oxolan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₈H₁₃BrN₄O
- Molecular Weight : 261.12 g/mol
- CAS Number : 1934558-22-1
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Compounds in the triazole family are known for their ability to inhibit enzymes involved in critical biological processes, such as:
- Dihydrofolate Reductase (DHFR) : Inhibition of DHFR can lead to decreased DNA synthesis and cell proliferation, making it a target for cancer therapy.
- Kinases : Triazole derivatives often exhibit kinase inhibition properties, affecting signaling pathways involved in cell growth and survival.
Biological Activity and Therapeutic Potential
Research has shown that derivatives of triazole compounds possess a range of biological activities, including:
- Antimicrobial Activity : Triazoles have been studied for their antifungal properties, particularly against strains resistant to conventional treatments.
- Antitumor Activity : Some studies indicate that triazole derivatives can induce apoptosis in cancer cells by disrupting metabolic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against fungal infections | |
| Antitumor | Induces apoptosis in various cancer cell lines | |
| Enzyme Inhibition | Inhibits DHFR and other kinases |
Case Studies
Several studies have investigated the biological effects of triazole derivatives similar to this compound:
- Antifungal Activity : A study demonstrated that triazole compounds showed significant antifungal activity against Candida species. The mechanism involved the inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity.
- Cancer Research : Another study focused on the anticancer properties of triazole derivatives, reporting that specific modifications to the triazole ring enhanced cytotoxicity against breast cancer cells through apoptosis induction.
- Enzyme Targeting : Research highlighted how modifications in the side chains of triazoles could improve binding affinity to DHFR, leading to more effective inhibition compared to existing drugs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
